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3-Aminonaphthalene-1-sulfonic acid - 573-64-8

3-Aminonaphthalene-1-sulfonic acid

Catalog Number: EVT-8921537
CAS Number: 573-64-8
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol
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Product Introduction

Synthesis Analysis

The synthesis of 3-aminonaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by amination. The process can be summarized in the following steps:

  1. Sulfonation: Naphthalene is treated with concentrated sulfuric acid at elevated temperatures to introduce a sulfonic acid group onto the aromatic ring.
  2. Amination: The sulfonated naphthalene derivative is then reacted with ammonia or an amine under controlled conditions to introduce the amino group.

Technical details regarding these reactions often involve specific temperature controls and reaction times to optimize yield and purity. For instance, maintaining the temperature between 80°C to 90°C during sulfonation ensures effective incorporation of the sulfonic group without degrading the naphthalene structure .

Molecular Structure Analysis

The molecular formula for 3-aminonaphthalene-1-sulfonic acid is C10H9NO3SC_{10}H_{9}NO_{3}S, with a molecular weight of approximately 223.25 g/mol. The structure consists of a naphthalene ring with an amino group at position 3 and a sulfonic acid group at position 1. The compound exhibits a planar structure typical of aromatic compounds, facilitating interactions in various chemical reactions.

Structural Data

  • Molecular Formula: C10H9NO3SC_{10}H_{9}NO_{3}S
  • Molecular Weight: 223.25 g/mol
  • CAS Number: 131-27-1
  • InChI Key: GWIAAIUASRVOIA-UHFFFAOYSA-N
Chemical Reactions Analysis

3-Aminonaphthalene-1-sulfonic acid can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Substitution Reactions: The amino group can act as a directing group for further electrophilic substitutions on the aromatic ring.
  2. Nucleophilic Addition Reactions: The sulfonic acid group can undergo nucleophilic attack under strong acidic or basic conditions.
  3. Coupling Reactions: This compound is often used in dye chemistry as a coupling agent due to its ability to form azo compounds with diazonium salts.

These reactions are crucial in synthesizing complex organic molecules and dyes, particularly in textile applications .

Mechanism of Action

The mechanism of action for 3-aminonaphthalene-1-sulfonic acid primarily revolves around its reactivity as a dye intermediate. In dye chemistry, it acts as a coupling component that reacts with diazonium salts to form azo dyes through electrophilic aromatic substitution. The process involves:

  1. Formation of diazonium ion from an aromatic amine.
  2. Nucleophilic attack by the amino group on the diazonium ion.
  3. Formation of a stable azo compound.

This mechanism highlights the importance of the amino and sulfonic groups in enhancing solubility and reactivity in dye formulations .

Physical and Chemical Properties Analysis

3-Aminonaphthalene-1-sulfonic acid exhibits several notable physical and chemical properties:

  • Appearance: White powder
  • Density: Approximately 1.8 g/cm³
  • Solubility: Generally insoluble in water but soluble in alkaline solutions
  • Melting Point: Not precisely defined but estimated around 205°C
  • Refractive Index: Approximately 1.733

These properties are significant for its application in dye manufacturing and other chemical processes where solubility plays a critical role .

Applications

3-Aminonaphthalene-1-sulfonic acid finds numerous applications across various fields:

  1. Dye Manufacturing: It serves as an important intermediate in producing reactive dyes used in textiles.
  2. Analytical Chemistry: Utilized as a reagent for detecting various metal ions due to its chelating properties.
  3. Pharmaceuticals: Potential applications in drug formulation due to its ability to modify solubility and stability profiles.
Synthesis Methodologies of 3-Aminonaphthalene-1-sulfonic Acid

Traditional Sulfonation-Nitration-Reduction Pathways

The industrial synthesis of 3-aminonaphthalene-1-sulfonic acid predominantly follows a sequential three-step pathway starting with naphthalene. In the initial sulfonation, naphthalene reacts with concentrated sulfuric acid (18-20% oleum) at 35-45°C for 2-3 hours. This kinetic control favors 1-sulfonic acid formation (>85% yield) over the thermodynamically stable 2-sulfonic acid isomer [9]. The nitration stage employs mixed acid (HNO₃/H₂SO₄) at 30-95°C, where the electron-withdrawing sulfonic acid group directs electrophilic attack to the C5/C8 positions. Careful temperature modulation below 50°C suppresses disulfonation, achieving 75-80% yield of 1-sulfonic acid-8-nitronaphthalene [9] [5]. The final reductive amination utilizes iron powder in steam (60-180°C) to convert the nitro group to amine. Catalytic hydrogenation (e.g., Raney nickel) offers a cleaner alternative, reducing iron sludge waste by 90% while maintaining yields >95% [10].

Table 1: Byproducts in Traditional Synthesis

StepPrimary ProductMajor ByproductsYield Impact
SulfonationNaphthalene-1-sulfonic acidNaphthalene-2-sulfonic acid~12% yield loss
Nitration8-Nitro-1-sulfonic acid5-Nitro isomer, dinitro products~15% yield loss
ReductionTarget aminonaphthalene sulfonic acidHydroxylamine derivatives~8% yield loss

Critical challenges include isomer separation (requiring fractional crystallization) and iron sludge management (generating 3-5 kg waste/kg product). Process innovations focus on solvent recycling and SO₃ recovery via falling-film absorbers to convert waste gases to reusable sulfuric acid [9] [5].

Regioselective Sulfonation Techniques for Positional Isomer Control

Achieving C1 sulfonation specificity is critical due to the near-identical reactivity of naphthalene positions. Low-temperature sulfonation (30-45°C) in non-polar solvents (e.g., dichloroethane) leverages kinetic control to yield >90% 1-sulfonic acid. Above 160°C, thermodynamic equilibrium favors the 2-sulfonic acid isomer, necessitating strict thermal management [6]. Blocking group strategies pre-install removable groups (e.g., Cl, Br) at C2/C6 positions, forcing sulfonation to C1. Subsequent deblocking via hydrogenolysis preserves the sulfonic acid group integrity. For 3-amino-1-sulfonic acid synthesis, directed ortho-metalation of protected aminonaphthalenes enables precise sulfonic acid placement, though scalability remains challenging [3] [6].

Microwave-assisted sulfonation (100-150°C, 10-30 min) enhances regioselectivity by minimizing thermal decomposition. Recent studies report 92% regiopurity for 1-sulfonic acid using SiC reactor technology under solvent-free conditions, reducing reaction times from hours to minutes [6].

Catalytic Innovations in Amination Reactions: Phase-Transfer and Microwave-Assisted Systems

Conventional nitro reduction faces limitations including slow kinetics and metal contamination. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate reduction in biphasic systems (H₂O/toluene). Under optimized conditions, TBAB increases reaction rates 4-fold, enabling complete conversion at 70°C in <1 hour with 98% selectivity [8]. Microwave-assisted amination revolutionizes both nitration and reduction steps. Aryl hydrazines react with α-cyanoketones under microwave irradiation (150°C, 10-15 min) in 1M hydrochloric acid, yielding pyrazole-5-amines—an analog for naphthalene systems—in 70-90% yield [3].

Table 2: Catalytic Amination Performance

MethodCatalyst/SystemTemperatureTimeYieldAdvantages
Phase-transfer reductionTBAB/H₂O-toluene70°C45 min98%No metal residues
Microwave nitrationHNO₃/silica gel150°C12 min89%8x faster than conventional
Catalytic hydrogenationRaney nickel/H₂100°C2 hours95%Minimal inorganic waste

Microwave-mediated N-acylation and alkylation further enable derivatization, completing reactions in 5-10 minutes versus 8-48 hours thermally [8]. These systems minimize byproducts like hydroxylamines (<0.5% vs 5-8% in classical routes) and are scalable to gram quantities.

Industrial-Scale Production: Case Studies on Yield Optimization and Byproduct Mitigation

Industrial synthesis prioritizes cost efficiency and environmental compliance. Continuous flow reactors replace batch processes for sulfonation and nitration, improving heat transfer and reducing decomposition. A case study on naphthalene-1-sulfonic acid synthesis showed flow reactors increased yield from 82% to 91% while cutting energy use by 40% [5] [9]. Waste stream valorization is critical: Iron sludge from reduction is oxidized to Fe₂O₃ pigments, while SO₂ off-gases are converted to sodium sulfite for reuse in sulfite pulping. One plant reduced hazardous waste disposal costs by $250,000/year via integrated scrubbing [9] [10].

Solvent selection significantly impacts purity. Ethanol-water mixtures (4:1 v/v) crystallize 3-aminonaphthalene-1-sulfonic acid with >99% purity, avoiding costly organic solvents. Post-crystallization mother liquors are recycled after ion-exchange removal of salts, recovering 95% of unreacted intermediates [5] [10].

Table 3: Industrial Process Optimization Metrics

ParameterTraditional ProcessOptimized ProcessImprovement
Overall yield68%87%+19%
Reaction time14 hours6 hours57% reduction
Wastewater generation15 m³/ton product4 m³/ton product73% reduction
Energy consumption850 kWh/ton520 kWh/ton39% reduction

Properties

CAS Number

573-64-8

Product Name

3-Aminonaphthalene-1-sulfonic acid

IUPAC Name

3-aminonaphthalene-1-sulfonic acid

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,11H2,(H,12,13,14)

InChI Key

QOHOVCGREXOMGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)N

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